Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid
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Overview
Description
Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid: is a compound used primarily in peptide synthesis. It is a derivative of butyric acid with a pyridyl group and an amino group, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in the field of organic chemistry due to its role in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by treating the amine component with a silylating agent followed by an activated Fmoc reagent under anhydrous conditions . The reaction conditions often require a controlled environment to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding Fmoc-protected amino acids to a growing peptide chain, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using a base such as piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Substitution Reactions: The pyridyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts in the presence of a base.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Deprotected Amino Acid: Resulting from the removal of the Fmoc group.
Peptides: Formed by coupling with other amino acids.
Substituted Pyridyl Derivatives: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry: Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid is used in solid-phase peptide synthesis, a method for creating peptides and proteins by sequentially adding amino acids to a growing chain.
Biology: In biological research, this compound is used to synthesize peptides that can be studied for their biological activity, including enzyme interactions and receptor binding.
Medicine: Peptides synthesized using Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid can be used in drug development, particularly in the design of peptide-based therapeutics.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide chain is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions.
Comparison with Similar Compounds
Fmoc-3-(4-pyridyl)-L-alanine: Another Fmoc-protected amino acid with a similar structure but different stereochemistry.
Fmoc-3-(4-pyridyl)-D-alanine: The D-enantiomer of the above compound, used in different peptide synthesis applications.
Uniqueness: Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid is unique due to its specific stereochemistry and the presence of both an amino group and a pyridyl group. This combination allows for the synthesis of peptides with unique properties and biological activities.
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGVQVHZCLRTM-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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